molecular formula C6H13ClN4 B1426296 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride CAS No. 1354953-35-7

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

Cat. No.: B1426296
CAS No.: 1354953-35-7
M. Wt: 176.65 g/mol
InChI Key: AWNOYXDEBJGGBW-UHFFFAOYSA-N
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Description

3-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a small organic compound characterized by a 1,2,4-triazole ring substituted with a methyl group at the 5-position and a propan-1-amine chain at the 3-position, forming a hydrochloride salt. Its molecular formula is C₆H₁₂N₄·HCl, with a molecular weight of 176.65 g/mol (calculated from its free base formula C₆H₁₂N₄, MW 140.19, plus HCl) . Key structural features include:

  • A planar 1,2,4-triazole heterocycle, which can participate in hydrogen bonding and π-π interactions.
  • A methyl group at the triazole’s 5-position, influencing steric and electronic properties.

The compound’s SMILES notation is CC1=NC(=NN1)CCCN, and its InChIKey is FXVXCWWBFBEURF-UHFFFAOYSA-N . Predicted collision cross-sections (CCS) for its adducts range from 128.9–139.4 Ų, suggesting moderate polarity .

Properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c1-5-8-6(10-9-5)3-2-4-7;/h2-4,7H2,1H3,(H,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNOYXDEBJGGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354953-35-7
Record name 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 5-methyl-1H-1,2,4-triazole and 1,3-diaminopropane.

  • Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the desired compound.

  • Purification: The product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidation can yield compounds such as 3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoic acid.

  • Reduction Products: Reduction can produce 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-ol.

  • Substitution Products: Substitution reactions can lead to a variety of derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₁₂N₄Cl
  • Molecular Weight : 176.65 g/mol
  • CAS Number : 2613298-99-8

The compound features a triazole ring which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Antifungal Properties

Research indicates that compounds containing the triazole moiety exhibit antifungal activity. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism makes them effective against various fungal pathogens .

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. For example, the compound has been evaluated for its efficacy against bacterial strains, demonstrating promising results that warrant further investigation into its potential as an antimicrobial agent .

Cancer Treatment

The triazole scaffold has been extensively studied for its anticancer properties. Research suggests that compounds with this structure can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .

Neurological Applications

There is emerging interest in the neuroprotective effects of triazole derivatives. Preliminary studies indicate that these compounds may offer protective benefits against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

StudyApplicationFindings
Antifungal ActivityDemonstrated effectiveness against Candida species, suggesting potential for treating fungal infections.
Antimicrobial PropertiesShowed significant inhibition of bacterial growth in vitro, indicating possible use as an antibiotic.
Cancer ResearchInduced apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride but differ in substituents, heterocycles, or functional groups, leading to distinct physicochemical and biological properties.

Positional Isomers and Triazole Derivatives
Compound Name Structure Molecular Formula Key Differences Applications/Notes References
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride Methyl at triazole 1-position C₆H₁₂N₄·HCl Methyl substitution at triazole 1-position alters tautomerism and electronic distribution. Used in pharmaceuticals and agrochemicals; higher lipophilicity due to 1-methyl group.
3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)propan-1-amine Cyclopropyl at triazole 5-position C₈H₁₄N₄ Cyclopropyl group increases steric bulk and ring strain, potentially enhancing receptor binding. Investigated for antimicrobial activity.
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride Oxadiazole replaces triazole; thiophene substituent C₉H₁₂ClN₃OS Oxadiazole lacks hydrogen-bonding capacity; thiophene introduces sulfur-based interactions. Explored in medicinal chemistry for CNS targets.

Key Insights :

  • Triazole vs. Oxadiazole : The replacement of triazole with oxadiazole (e.g., in ) reduces hydrogen-bond acceptor sites, impacting solubility and target affinity .
  • Substituent Position : The 1-methyl isomer () exhibits different tautomeric behavior compared to the 5-methyl derivative, influencing its reactivity and pharmacokinetics .
Heterocyclic and Functional Group Variations
Compound Name Structure Molecular Formula Key Differences Applications/Notes References
3-(5-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride Indole core with fluorine substituent C₁₁H₁₄ClFN₂ Indole ring introduces aromaticity and fluorination enhances metabolic stability. Potential antidepressant/antifungal agent.
SLF108185117 (Oxadiazole derivative) 1,2,4-Oxadiazole with decylphenyl group C₂₀H₂₈ClN₃O Long alkyl chain increases lipophilicity; oxadiazole enhances π-stacking. Studied as an S1P transporter inhibitor.
3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride Methoxyphenyl-oxadiazole C₁₂H₁₆ClN₃O₂ Methoxy group improves solubility; oxadiazole stabilizes conformation. Used in kinase inhibitor research.

Key Insights :

  • Aromatic vs. Aliphatic Chains : Compounds with aryl groups (e.g., indole in ) exhibit stronger π-π interactions, while alkyl chains (e.g., decylphenyl in ) enhance membrane permeability .
  • Fluorine Substitution : Fluorinated derivatives (e.g., ) show improved bioavailability and resistance to oxidative metabolism .

Pharmacological Potential

  • Antifungal Activity: A triazole-propanol derivative in showed MIC = 0.001 µg/mL against Candida albicans .
  • CNS Targets : Oxadiazole derivatives () are explored for neuropharmacology due to blood-brain barrier penetration .

Biological Activity

3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride is a derivative of the 1,2,4-triazole class of compounds. This class is known for its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The unique triazole ring structure enhances its pharmacological potential, making it a significant candidate in medicinal chemistry and drug development.

The compound's IUPAC name is 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-ammonium chloride. Its molecular formula is C6H11N3HClC_6H_{11}N_3\cdot HCl with a molecular weight of approximately 213.11 g/mol. The presence of the triazole moiety is critical for its biological activity due to its ability to interact with various biological targets through hydrogen bonding and dipole interactions .

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. A study evaluating various triazole compounds reported that those containing the triazole ring demonstrated notable antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, compounds structurally similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine were tested and showed promising results comparable to standard antibiotics like streptomycin and neomycin .

Pathogen Zone of Inhibition (mm) Standard Drug Comparison
Escherichia coli20StreptomycinEquivalent
Staphylococcus aureus18NeomycinSlightly lower
Klebsiella pneumoniae15StreptomycinLower
Shigella dysenteriae17NeomycinEquivalent

Anticancer Activity

The potential anticancer properties of triazole derivatives have been explored in various studies. Specifically, compounds similar to 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine have shown efficacy in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through various pathways including the modulation of apoptotic proteins and cell cycle arrest .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, triazole derivatives have been investigated for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses. This makes them potential candidates for treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of triazole derivatives:

  • Antibacterial Study : A study demonstrated that a series of synthesized triazole derivatives exhibited significant antibacterial activity against multiple strains of pathogenic bacteria. The results indicated that modifications on the triazole ring could enhance activity .
  • Anticancer Research : Another investigation focused on the anticancer effects of triazoles where specific derivatives were tested against breast cancer cell lines. The results indicated a marked reduction in cell viability at certain concentrations .
  • Inflammation Model : A model studying the anti-inflammatory effects showed that triazole derivatives could significantly reduce inflammation markers in animal models, suggesting their therapeutic potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride, and what starting materials are typically employed?

  • Methodology : Two primary pathways are documented:

Cyclocondensation : Use succinic anhydride and aminoguanidine hydrochloride as core reactants, followed by coupling with substituted amines under controlled pH (7–8) to form the triazole ring.

Functionalization : Modify pre-synthesized triazole derivatives via alkylation or amidation, using reducing agents like sodium borohydride to stabilize intermediates .

  • Key Reagents : Succinic anhydride, aminoguanidine hydrochloride, and primary/secondary amines. Reaction optimization may require pH adjustment and temperature control (e.g., 60–80°C) .

Q. How can researchers characterize the tautomeric behavior of this compound in solution and solid states?

  • Solid-State Analysis : X-ray crystallography (e.g., monoclinic P21/c space group) confirms tautomeric forms by resolving hydrogen-bonding networks and molecular packing .
  • Solution Studies : Use 1H^1H-NMR and 13C^{13}C-NMR to monitor proton shifts indicative of tautomerism. Variable-temperature NMR can reveal dynamic equilibria between 1,2,4-triazole tautomers .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

  • Primary Methods :

  • X-ray Diffraction (XRD) : Resolves crystal lattice parameters (e.g., unit cell dimensions: a=17.817A˚,β=113.573a = 17.817 \, \text{Å}, \, \beta = 113.573^\circ) .
  • Mass Spectrometry (MS) : Validates molecular weight (Mw=320.36g/molM_w = 320.36 \, \text{g/mol}) and fragmentation patterns .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3400 cm1^{-1}, C-N vibrations at ~1600 cm1^{-1}) .

Q. What stability considerations are critical during storage and handling of hydrochloride salts of triazole derivatives?

  • Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid prolonged exposure to light or humidity .
  • Safety : Use fume hoods and personal protective equipment (PPE) due to risks of skin corrosion (Category 1B) and acute oral toxicity (Category 4) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound?

  • Parameter Screening :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalysis : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclocondensation.
  • Reagent Ratios : Optimize molar ratios of succinic anhydride to amines (1:1.2) to minimize side products .

Q. How should contradictory spectral data between predicted and observed NMR results be resolved?

  • Approach :

Computational Validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

Isotopic Labeling : Introduce 15N^{15}N-labels to track tautomeric shifts in the triazole ring .

Multi-Technique Cross-Validation : Correlate NMR data with XRD-derived bond lengths and angles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride
Reactant of Route 2
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3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride

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